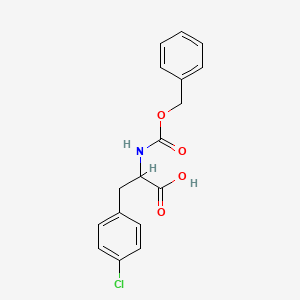
Z-DL-Phe(4-CL)-OH
Übersicht
Beschreibung
Z-DL-Phe(4-CL)-OH, also known as Z-FP-OH, is a synthetic peptide that has gained significant interest in scientific research due to its potential applications in various fields, including neuroscience, immunology, and cancer research. This peptide is composed of four amino acids: Z, DL-phenylalanine, 4-chloro, and hydroxyl. In
Wirkmechanismus
The mechanism of action of Z-DL-Phe(4-CL)-OH involves the inhibition of specific enzymes, including enkephalin-degrading enzymes, DPP-IV, and MMPs. This inhibition leads to an increase in endogenous opioid activity, modulation of the immune response, and inhibition of tumor invasion and metastasis.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Z-DL-Phe(4-CL)-OH depend on the specific enzyme targeted by the peptide. Inhibition of enkephalin-degrading enzymes leads to an increase in endogenous opioid activity, resulting in pain relief and potential therapeutic applications in addiction treatment. Inhibition of DPP-IV leads to modulation of the immune response, potentially leading to therapeutic applications in autoimmune disorders and cancer immunotherapy. Inhibition of MMPs leads to inhibition of tumor invasion and metastasis, potentially leading to therapeutic applications in cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Z-DL-Phe(4-CL)-OH in lab experiments include its specificity for targeted enzymes, its potential therapeutic applications in various fields, and its synthetic nature, allowing for easy modification and optimization. The limitations of using Z-DL-Phe(4-CL)-OH in lab experiments include its cost, the need for specialized equipment and expertise for synthesis, and potential off-target effects.
Zukünftige Richtungen
For Z-DL-Phe(4-CL)-OH research include optimization of synthesis methods, identification of new targets for the peptide, and further exploration of its potential therapeutic applications in various fields. Additionally, the development of new delivery methods for the peptide may expand its potential applications in vivo.
Wissenschaftliche Forschungsanwendungen
Z-DL-Phe(4-CL)-OH has been extensively studied for its potential applications in various scientific fields. In neuroscience, this peptide has been shown to inhibit the activity of enkephalin-degrading enzymes, leading to an increase in endogenous opioid activity. This activity has been linked to the peptide's potential therapeutic applications in pain management and addiction treatment.
In immunology, Z-DL-Phe(4-CL)-OH has been shown to modulate the immune response by inhibiting the activity of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in T-cell activation. This activity has been linked to the peptide's potential therapeutic applications in autoimmune disorders and cancer immunotherapy.
In cancer research, Z-DL-Phe(4-CL)-OH has been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in tumor invasion and metastasis. This activity has been linked to the peptide's potential therapeutic applications in cancer treatment.
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4/c18-14-8-6-12(7-9-14)10-15(16(20)21)19-17(22)23-11-13-4-2-1-3-5-13/h1-9,15H,10-11H2,(H,19,22)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWUPPXPENCAKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10275424 | |
| Record name | N-[(Benzyloxy)carbonyl]-4-chlorophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10275424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-DL-Phe(4-CL)-OH | |
CAS RN |
55478-54-1 | |
| Record name | N-[(Benzyloxy)carbonyl]-4-chlorophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10275424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



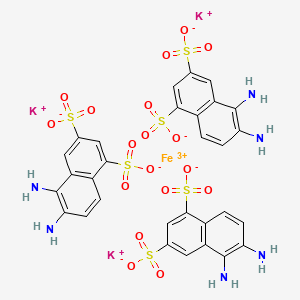
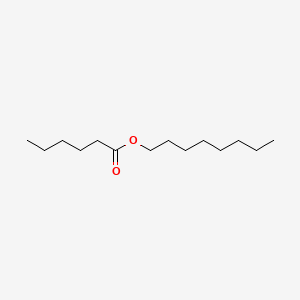
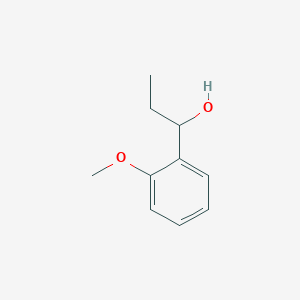
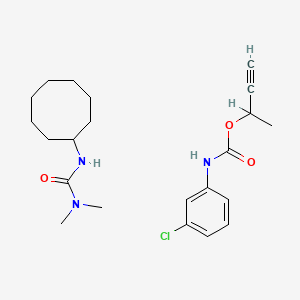
![4-[(4-Chlorobenzyl)oxy]benzoic acid](/img/structure/B1596582.png)
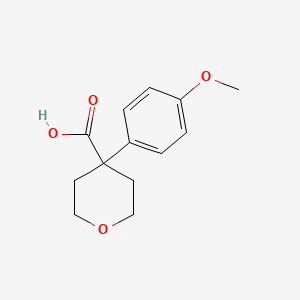
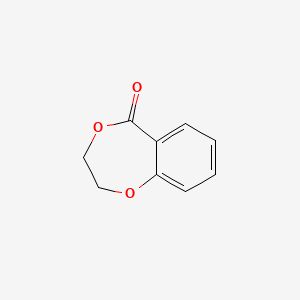
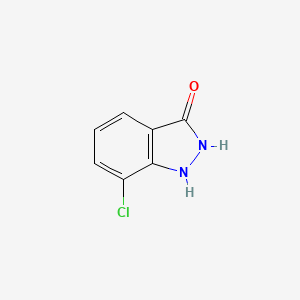
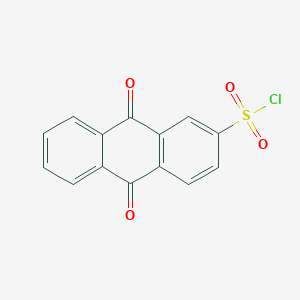

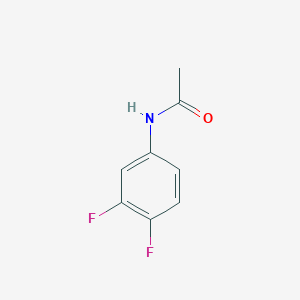
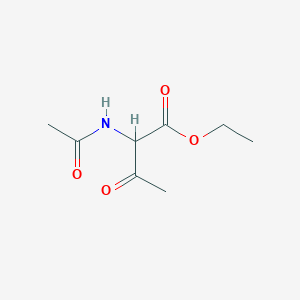
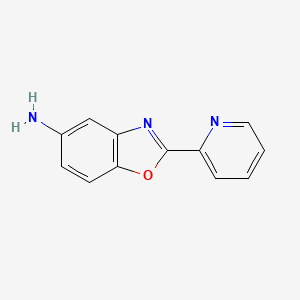
![2-Amino-7-bromo-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile](/img/structure/B1596596.png)